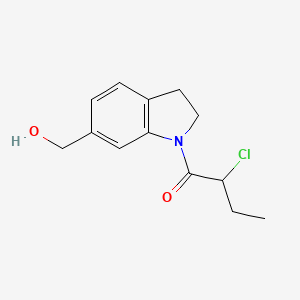
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one is a versatile chemical compound utilized in diverse scientific research for its unique properties and potential applications. It is a novel indolyl derivative .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . It has the molecular formula C13H16ClNO2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases .Wissenschaftliche Forschungsanwendungen
Novel Structural Class of Antiinflammatory Compounds
Research by Goudie et al. (1978) explored a series of compounds with structural similarities to 4-(6-methoxy-2-naphthyl)butan-2-one, exhibiting anti-inflammatory activity. These compounds demonstrated effectiveness in the cotton pellet granuloma method, highlighting their potential as anti-inflammatory agents Goudie et al., 1978.
Synthesis and Biological Activity of Isatin Derivatives
Bargavi et al. (2021) synthesized and characterized three isatin derivatives, examining their quantum chemical parameters and biological activities against bacterial and fungal strains. The study indicates the diverse biological applications of isatin derivatives, including antimicrobial properties Bargavi et al., 2021.
Cytotoxic Activities of Isatin Derivatives
Reddy et al. (2013) synthesized a series of isatin derivatives and evaluated their cytotoxic activities against various cancer cell lines, identifying compounds with significant in vitro cytotoxic activities. This research demonstrates the potential of isatin derivatives in cancer therapy Reddy et al., 2013.
Asymmetric Reductions using Modified Lithium Aluminium Hydride
Brown et al. (1991) reported on the use of lithium aluminium hydride modified with N,N-dialkyl derivatives of (R)-(-)-2-aminobutan-1-OL for asymmetric reductions of ketones. This research contributes to the field of organic synthesis, particularly in achieving high enantiomeric excess in reductions Brown et al., 1991.
Wirkmechanismus
Target of Action
The compound “2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one” contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the diverse biological activities of indole derivatives , it is possible that this compound could have a range of effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind with high affinity to multiple receptors, which can modulate signal transduction pathways. The interaction with enzymes such as kinases and phosphatases can lead to alterations in phosphorylation states of target proteins, thereby affecting cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. This binding can result in changes in the conformation of these biomolecules, affecting their activity. For instance, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation of target proteins and subsequent changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound can affect metabolic flux and alter the levels of metabolites, influencing cellular energy production and biosynthesis. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound can be transported across cell membranes through active or passive mechanisms, and its distribution can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The localization of the compound can also influence its stability and degradation .
Eigenschaften
IUPAC Name |
2-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-6-5-10-4-3-9(8-16)7-12(10)15/h3-4,7,11,16H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNYAXUTBMINHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C1C=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
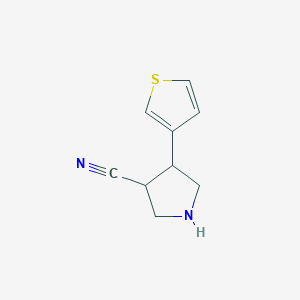
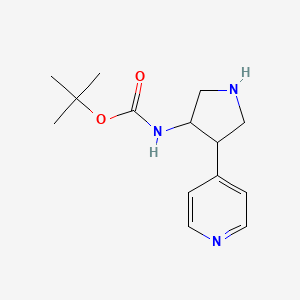
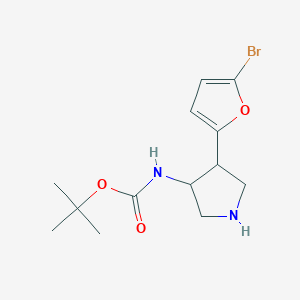

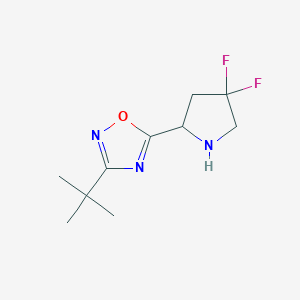
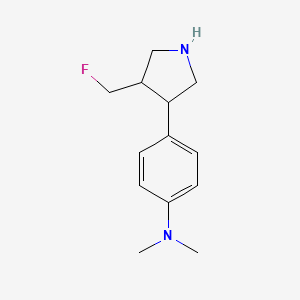

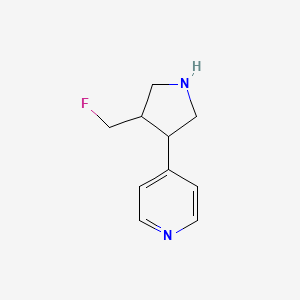

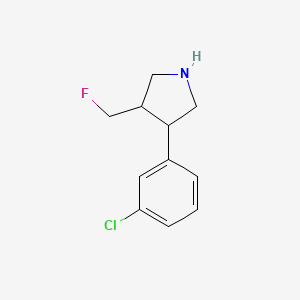
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
